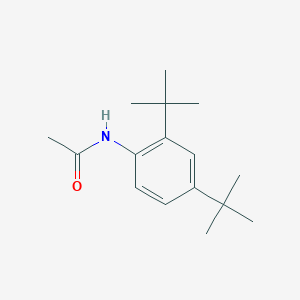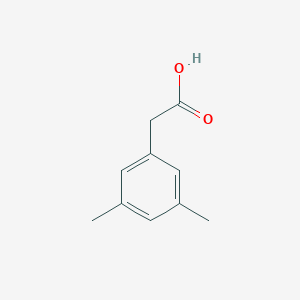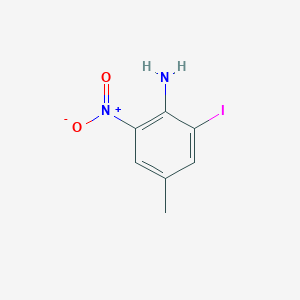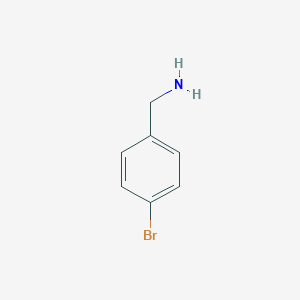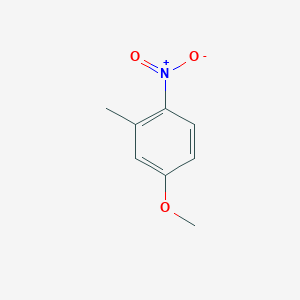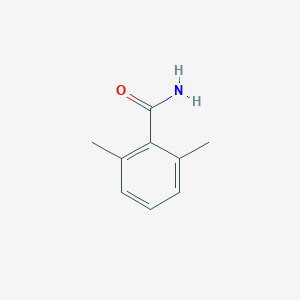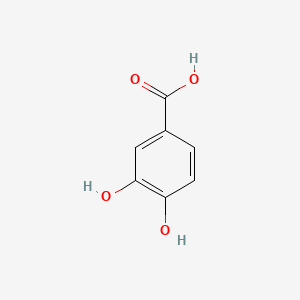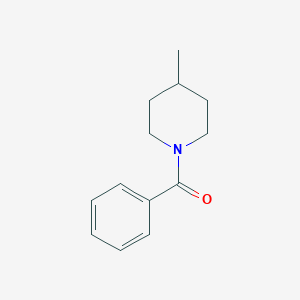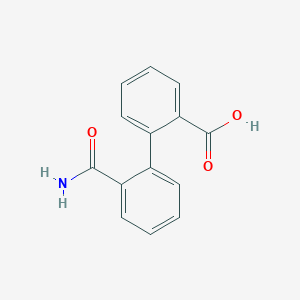
2-(2-carbamoylphenyl)benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-carbamoylphenyl)benzoic acid, also known as N-(2-carbamoylphenyl)anthranilic acid or NAPA, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is slightly soluble in water and has a molecular formula of C15H12N2O3.
Mécanisme D'action
The mechanism of action of 2-(2-carbamoylphenyl)benzoic acid involves the inhibition of COX enzymes, particularly COX-2, which is inducible and responsible for the production of prostaglandins in response to inflammation and injury. By inhibiting COX-2, 2-(2-carbamoylphenyl)benzoic acid reduces the production of prostaglandins, thereby alleviating inflammation, pain, and fever.
Effets Biochimiques Et Physiologiques
2-(2-carbamoylphenyl)benzoic acid has been shown to have several biochemical and physiological effects, including the inhibition of COX-2 activity, the reduction of prostaglandin production, the suppression of inflammatory cytokines, the modulation of immune responses, the induction of apoptosis in cancer cells, and the protection against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-carbamoylphenyl)benzoic acid has several advantages for lab experiments, including its availability, affordability, and stability. It can be easily synthesized and stored for long periods without significant degradation. However, there are also some limitations associated with the use of 2-(2-carbamoylphenyl)benzoic acid in lab experiments, including its low solubility in water, its potential toxicity at high concentrations, and its potential interference with other biochemical assays.
Orientations Futures
There are several future directions for the research on 2-(2-carbamoylphenyl)benzoic acid, including the development of more potent and selective COX-2 inhibitors, the investigation of its anticancer mechanisms and potential clinical applications, the exploration of its effects on other inflammatory pathways and diseases, and the evaluation of its safety and toxicity profiles in vivo and in clinical trials.
Conclusion
In conclusion, 2-(2-carbamoylphenyl)benzoic acid is a promising chemical compound that has attracted significant attention in the scientific community due to its anti-inflammatory, analgesic, antipyretic, antioxidant, and anticancer properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-(2-carbamoylphenyl)benzoic acid is warranted to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
2-(2-carbamoylphenyl)benzoic acid can be synthesized through several methods, including the reaction of anthranilic acid with isatoic anhydride and the reaction of anthranilic acid with 2-chlorobenzoic acid. The former method involves the condensation of anthranilic acid and isatoic anhydride, followed by hydrolysis and decarboxylation of the resulting product. The latter method involves the nucleophilic substitution of the chlorine atom in 2-chlorobenzoic acid with the amino group of anthranilic acid.
Applications De Recherche Scientifique
2-(2-carbamoylphenyl)benzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that cause inflammation, pain, and fever. In addition, 2-(2-carbamoylphenyl)benzoic acid has been found to possess antioxidant and anticancer activities.
Propriétés
Numéro CAS |
6747-35-9 |
|---|---|
Nom du produit |
2-(2-carbamoylphenyl)benzoic Acid |
Formule moléculaire |
C14H11NO3 |
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
2-(2-carbamoylphenyl)benzoic acid |
InChI |
InChI=1S/C14H11NO3/c15-13(16)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(17)18/h1-8H,(H2,15,16)(H,17,18) |
Clé InChI |
XEENGIOISBUOKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
SMILES canonique |
C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



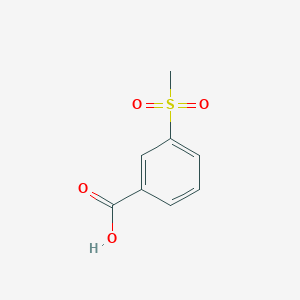
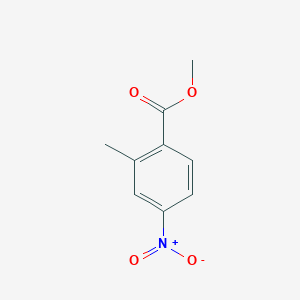


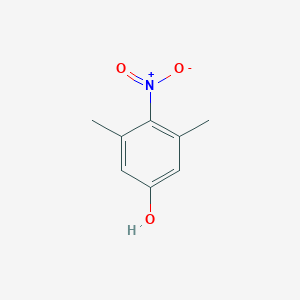
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)
